molecular formula C20H12O5 B15279838 Benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- CAS No. 30468-06-5

Benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-

Cat. No.: B15279838
CAS No.: 30468-06-5
M. Wt: 332.3 g/mol
InChI Key: VZBPGKIAWCMHSA-UHFFFAOYSA-N
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Description

Benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-, also known as 2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)benzoic acid, is a compound with the molecular formula C20H12O5. It is a derivative of benzoic acid and xanthene, characterized by the presence of a hydroxy group and a xanthene moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- typically involves the reaction of an open-form fluorescein in a 1.0 M sodium hydroxide solution. The reaction proceeds through the formation of an intermediate, which is then converted to the desired product by the addition of anhydrous methanol or ethanol . The reaction conditions are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The final product is purified using conventional techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the xanthene moiety, leading to the formation of reduced derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of benzoic acid and xanthene, which can be further utilized in different applications.

Scientific Research Applications

Benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as a fluorescent probe, reacting with reactive oxygen species (ROS) and other radicals. This interaction leads to changes in fluorescence intensity, which can be measured and analyzed . The compound’s ability to bind to specific targets makes it useful in various analytical and diagnostic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoic acid, 3-(6-hydroxy-3-oxo-3H-xanthen-9-yl)- is unique due to its specific combination of benzoic acid and xanthene moieties, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research.

Properties

CAS No.

30468-06-5

Molecular Formula

C20H12O5

Molecular Weight

332.3 g/mol

IUPAC Name

3-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid

InChI

InChI=1S/C20H12O5/c21-13-4-6-15-17(9-13)25-18-10-14(22)5-7-16(18)19(15)11-2-1-3-12(8-11)20(23)24/h1-10,21H,(H,23,24)

InChI Key

VZBPGKIAWCMHSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C3C=CC(=O)C=C3OC4=C2C=CC(=C4)O

Origin of Product

United States

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